Dextromethorphan-d3

LC-MS/MS GC-MS Bioanalysis

Ensure quantitative accuracy. This trideuterated Dextromethorphan-d3 CRM is your essential internal standard for LC-MS/MS and GC-MS. It guarantees precise matrix effect correction, unlike unlabeled compounds that cause irreproducible errors (e.g., 47.8% recovery for morphine-d3). Manufactured to ISO/IEC 17025 & ISO 17034 for metrological traceability. Supplied as a solution or neat solid to directly support your forensic toxicology, CYP2D6 phenotyping, and DDI studies.

Molecular Formula C18H25NO
Molecular Weight 274.4 g/mol
CAS No. 524713-56-2
Cat. No. B1141331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan-d3
CAS524713-56-2
Synonyms(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan;  (+)-3-Methoxy-N-(methyl-d3)morphinan;  d-3-Methoxy-N-(methyl-d3)morphinan; 
Molecular FormulaC18H25NO
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
InChIInChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3
InChIKeyMKXZASYAUGDDCJ-GQJJTUARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan-d3 (CAS 524713-56-2) Certified Reference Material for Quantitative LC-MS/MS Analysis of CYP2D6 Activity and Forensic Toxicology


Dextromethorphan-d3 is a trideuterated isotopologue of the synthetic morphinan antitussive agent dextromethorphan, specifically labeled with three deuterium atoms at the N-methyl position (17-methyl-d3). It is manufactured and supplied as a Certified Reference Material (CRM) in compliance with ISO/IEC 17025 and ISO 17034 standards, intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of dextromethorphan in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Why Unlabeled or Alternative Internal Standards Compromise Dextromethorphan-d3 Quantification Accuracy in Bioanalysis


The substitution of dextromethorphan-d3 with unlabeled dextromethorphan or a non-deuterated structural analog as an internal standard (IS) introduces significant and often irreproducible analytical error. Unlabeled compounds cannot be distinguished from the target analyte by mass spectrometry, precluding their use in quantitative assays. Even when an alternative IS is selected based on structural similarity, the absence of isotopic co-elution fails to compensate for variable matrix effects, differential extraction recovery, and ionization suppression/enhancement inherent to complex biological samples. A validation study evaluating alternative IS for dextromethorphan quantification in plasma demonstrated that recovery rates varied widely (e.g., 47.8% for morphine-d3, 64.8% for dihydrocodeine), underscoring the critical need for the exact isotopologue internal standard to ensure method accuracy and precision. [1]

Quantitative Differentiation of Dextromethorphan-d3 Against Alternatives: Mass Shift, Purity, and Regulatory Compliance


Definitive Mass Shift for Unambiguous Analyte Discrimination in MRM

Dextromethorphan-d3 provides a +3 Da mass shift relative to the unlabeled analyte, enabling unequivocal discrimination in mass spectrometry. This is a direct head-to-head comparison with the non-deuterated analyte. In a validated LC-MS/MS method for simultaneous determination of CYP450 probe substrates, the Multiple Reaction Monitoring (MRM) transition for unlabeled dextromethorphan was set at 272 → 171 m/z, while the transition for the dextromethorphan-d3 internal standard was set at 275 → 171 m/z. [1] This 3 Da difference ensures no cross-talk or isotopic interference between the analyte and IS channels, a critical requirement for accurate quantification.

LC-MS/MS GC-MS Bioanalysis Forensic Toxicology CYP2D6 Phenotyping

Certified Reference Material (CRM) Grade vs. Research-Grade Dextromethorphan-d3

This product is explicitly supplied as a Certified Reference Material (CRM) meeting ISO/IEC 17025 and ISO 17034 standards, providing metrological traceability and documented uncertainty. This differentiates it from non-CRM, research-grade dextromethorphan-d3 products which may lack the same level of characterization and quality assurance. CRM-grade materials are essential for generating legally defensible data in forensic toxicology and for validating methods intended for regulatory submission.

Quality Control Regulatory Compliance Forensic Analysis Method Validation

Quantified Purity Range and Isotopic Enrichment of Dextromethorphan-d3

The stated purity of commercially available dextromethorphan-d3 varies significantly, a critical factor for procurement. A review of vendor specifications shows a range from ~90% to 98%. For example, a product from a major biochemical supplier lists purity as ~90% (solid form). In contrast, other suppliers specify purities of ≥95% or 98% for their dextromethorphan-d3 CRM products. While these are not head-to-head comparisons under identical conditions, they represent the range of options available to the researcher and highlight the need to select a product with purity adequate for the intended application.

Isotopic Purity Method Validation Quality Control

Comparative Performance as Internal Standard: Triazolam vs. Dextromethorphan-d3

While a direct head-to-head comparison of dextromethorphan-d3 against triazolam under identical conditions is not available, data from a validated LC-MS/MS method for dextromethorphan in rabbit plasma using triazolam as the internal standard (IS) provides a valuable baseline. [1] This study achieved a Lower Limit of Quantification (LLOQ) of 1 ng/mL. The use of a deuterated IS like dextromethorphan-d3 is expected to improve upon this by compensating for matrix effects and extraction variability more effectively, potentially enabling a lower LLOQ and better precision. This represents a class-level inference: deuterated internal standards generally outperform non-deuterated structural analogs in complex biological matrices.

Pharmacokinetics LC-MS/MS Method Validation Internal Standard Selection

Optimal Research and Industrial Applications for Dextromethorphan-d3 (CAS 524713-56-2)


Quantitative Bioanalysis of CYP2D6 Activity for Drug-Drug Interaction (DDI) Studies

Dextromethorphan-d3 is the essential internal standard for the accurate quantification of dextromethorphan, a probe substrate for CYP2D6, in human plasma. Its use in validated LC-MS/MS methods enables high-throughput assessment of a new chemical entity's potential to inhibit CYP2D6, a critical component of DDI evaluation during drug development. [1] The +3 Da mass shift (272→171 vs. 275→171 m/z) ensures precise correction for matrix effects and analytical variability, as demonstrated in a validated cocktail assay for CYP450 phenotyping. [2]

Forensic Toxicology and Post-Mortem Drug Quantification

In forensic casework, the accurate quantitation of dextromethorphan in complex matrices like blood and plasma is paramount for determining the cause of death. The use of a Certified Reference Material (CRM) grade of dextromethorphan-d3, such as those offered by Cerilliant and Cayman Chemical, provides the metrological traceability and documented uncertainty required for legally defensible data. [1] A recent forensic validation study underscores the critical importance of using a suitable IS to avoid quantification errors, with alternative IS showing poor recovery (e.g., 47.8% for morphine-d3). [2]

Isotope Dilution Mass Spectrometry (IDMS) for Reference Measurement Procedures

Dextromethorphan-d3 is the ideal internal standard for establishing IDMS-based reference measurement procedures, the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. [1] By compensating for ionization suppression, extraction variability, and other matrix effects, it enables the development of robust methods suitable for clinical toxicology, urine drug testing, and pain management testing. [2]

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Preclinical Species

For PK/TK studies in animals (e.g., rats, rabbits), dextromethorphan-d3 is used to develop and validate sensitive LC-MS/MS methods for quantifying dextromethorphan and its metabolites in plasma. While a method using triazolam as IS achieved an LLOQ of 1 ng/mL in rabbit plasma, [1] the use of a deuterated IS like dextromethorphan-d3 is expected to further improve assay sensitivity and robustness by better correcting for matrix effects and extraction inconsistencies across a large number of study samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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